ETHYL 2-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)ACETATE
Overview
Description
ETHYL 2-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)ACETATE is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities.
Preparation Methods
The synthesis of ETHYL 2-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)ACETATE typically involves multiple steps. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the formation of the carbothioyl group and its attachment to the ethyl acetate moiety .
Chemical Reactions Analysis
ETHYL 2-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)ACETATE undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. .
Scientific Research Applications
ETHYL 2-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)ACETATE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function. This binding can inhibit the growth of microorganisms and cancer cells. The piperidine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
ETHYL 2-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)ACETATE is unique due to its combination of a benzimidazole core and a piperidine ring. Similar compounds include:
Albendazole: An anthelmintic drug with a benzimidazole core.
Mebendazole: Another anthelmintic with similar properties.
Thiabendazole: Used to treat parasitic worm infections. These compounds share the benzimidazole core but differ in their additional functional groups and specific applications
Properties
IUPAC Name |
ethyl 2-[[4-(1H-benzimidazol-2-yl)piperidine-1-carbothioyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-23-15(22)11-18-17(24)21-9-7-12(8-10-21)16-19-13-5-3-4-6-14(13)20-16/h3-6,12H,2,7-11H2,1H3,(H,18,24)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEJWLAJJSJFHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)N1CCC(CC1)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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